Almotriptan Impurity H

Vue d'ensemble

Description

Almotriptan Impurity H is a specific component present in Almotriptan . Almotriptan is a medication used to treat the acute headache phase of migraine attacks with or without aura . It is a triptan drug discovered and developed by Almirall .

Synthesis Analysis

The synthesis of Almotriptan and its impurities has been studied extensively . A novel process for the preparation of Almotriptan and pharmaceutically acceptable salts thereof has been patented . This process affords the product conveniently and efficiently with commercially acceptable yields and purity . The estimation of Almotriptan and its related impurities has been demonstrated by capillary zone electrophoresis (CZE) .Molecular Structure Analysis

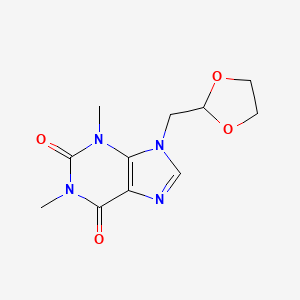

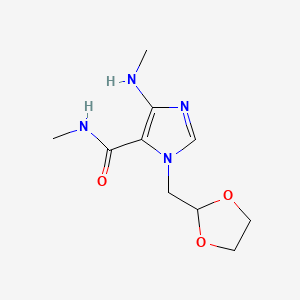

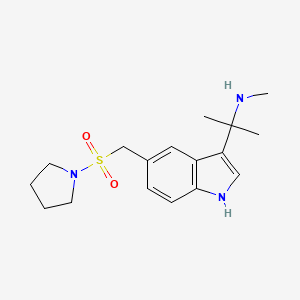

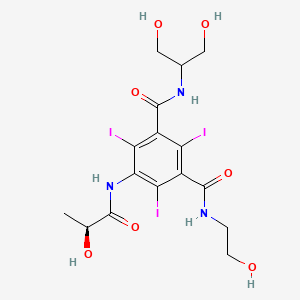

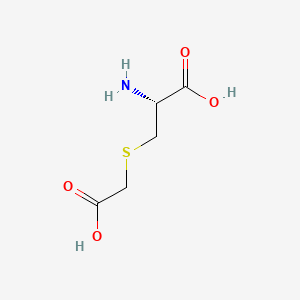

Almotriptan and Almotriptan-d6 were detected with proton adducts at m/z 336.1→201.1 and 342.2→207.2 in multiple reaction monitoring (MRM) positive mode, respectively . The molecular formula of Almotriptan Impurity H is C17H25N3O2S .Chemical Reactions Analysis

The chemical reactions involving Almotriptan and its impurities have been analyzed using capillary electrophoresis . This method offers excellent compound resolution and is highly effective at separating impurities .Physical And Chemical Properties Analysis

The physical and chemical properties of Almotriptan and its impurities have been analyzed using various techniques . For instance, capillary electrophoresis offers outstanding resolving power and demonstrated robustness, repeatability, and reproducibility .Applications De Recherche Scientifique

Overview of Almotriptan

Almotriptan is primarily known for its effectiveness in migraine treatment. It acts as a serotonin 5-HT1B/1D receptor agonist, specifically targeting acute migraine attacks. Several studies have demonstrated its efficacy in providing pain relief and reducing migraine-associated symptoms with a good safety profile (Dowson et al., 2002).

Pharmacological Characteristics

Almotriptan's pharmacological profile includes high affinity for 5-HT(1B) and 5-HT(1D) receptors and low nanomolar affinity for other 5-HT receptors. It has been demonstrated to induce vasoconstriction in several vessels, behaving as a full agonist (Bou et al., 2000).

Analytical Method Development

Research has also focused on developing methods for analyzing almotriptan and its impurities. A reversed-phase HPLC method was developed for determining almotriptan malate and related impurities, demonstrating its applicability in quality control (Kumar et al., 2008). Additionally, a capillary electrophoresis method was developed for analyzing almotriptan and its impurities, employing an integrated Quality by Design approach (Orlandini et al., 2014).

Formulation and Delivery Research

There has been significant research into the development of new formulations and delivery systems for almotriptan. For instance, a study explored the creation of an intranasal formulation of almotriptan malate, aiming for rapid onset and enhanced bioavailability, which is crucial for effective migraine treatment (Gupta et al., 2023).

Cardiovascular Safety

Almotriptan's cardiovascular safety profile has been evaluated, showing favorable results compared to other migraine treatments. It was found not to significantly affect blood pressure, heart rate, or ECG intervals in animal models, indicating a potentially safer profile for patients with cardiovascular concerns (Gras et al., 2000).

Electrochemical Analysis

Research has also been conducted on the electrochemical behavior of almotriptan, leading to the development of a sensitive voltammetric method for its determination in pharmaceutical samples. This study indicates the potential for advanced analytical techniques in monitoring almotriptan concentrations (Narayan et al., 2013).

Orientations Futures

Almotriptan has been used in the acute treatment of migraine for over 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . Future research may focus on further optimizing the use of Almotriptan and its impurities in the treatment of migraines .

Propriétés

IUPAC Name |

N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-17(2,18-3)15-11-19-16-7-6-13(10-14(15)16)12-23(21,22)20-8-4-5-9-20/h6-7,10-11,18-19H,4-5,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKLUEVZWJJXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almotriptan Impurity H | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)